molecular formula C11H17NO3 B592343 Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1181816-12-5

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No. B592343
M. Wt: 211.261
InChI Key: HQHRAGXKFOTSQE-UHFFFAOYSA-N
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Patent
US08394787B2

Procedure details

0.494 g (13.06 mmoles) of sodium borohydride is added in portions at 0° C. to a solution of 2.30 g (10.89 mmoles) of tert-butyl 6-oxo-2-aza-spiro[3.3]-heptane-2-carboxylate, obtained in stage 10.2, in 55 ml of methanol. The reaction mixture is stirred for 1 hr at ambient temperature. After evaporation of the solvent, water is added to the reaction mixture, the aqueous phase is separated, it is extracted several times with dichloromethane, and the combined organic phases are washed with a saturated aqueous solution of sodium chloride, dried over sodium sulphate and the filtrate is concentrated under reduced pressure. After crystallisation of the residue in diisopropyl ether, filtration of the solid obtained and drying under vacuum at 60° C., 2.24 g of product are obtained in the form of a beige powder.
Quantity
0.494 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[O:3]=[C:4]1[CH2:17][C:6]2([CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7]2)[CH2:5]1>CO>[OH:3][CH:4]1[CH2:5][C:6]2([CH2:9][N:8]([C:10]([O:12][C:13]([CH3:15])([CH3:14])[CH3:16])=[O:11])[CH2:7]2)[CH2:17]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.494 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.3 g
Type
reactant
Smiles
O=C1CC2(CN(C2)C(=O)OC(C)(C)C)C1
Step Two
Name
Quantity
55 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hr at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, water
ADDITION
Type
ADDITION
Details
is added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated
EXTRACTION
Type
EXTRACTION
Details
it is extracted several times with dichloromethane
WASH
Type
WASH
Details
the combined organic phases are washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After crystallisation of the residue in diisopropyl ether
FILTRATION
Type
FILTRATION
Details
filtration of the solid
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
drying under vacuum at 60° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1CC2(CN(C2)C(=O)OC(C)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.